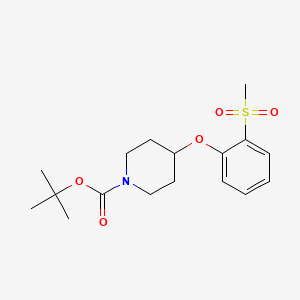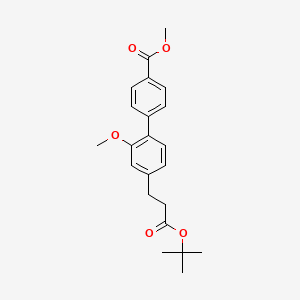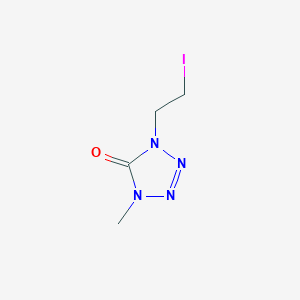
(4-hydroxyphenyl) nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-hydroxyphenyl) nonanoate can be synthesized through an esterification reaction, where nonanoic acid reacts with 4-hydroxyphenol in the presence of a catalyst, typically a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(4-hydroxyphenyl) nonanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into nonanoic acid and 4-hydroxyphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and 4-hydroxyphenol.
Reduction: Nonanol and 4-hydroxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-hydroxyphenyl) nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer in the production of polymers and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of nonanoic acid 4-hydroxyphenyl ester depends on its application. For instance, as an antimicrobial agent, it disrupts the cell membrane of microorganisms, leading to cell lysis. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other nanostructures .
Comparación Con Compuestos Similares
Similar Compounds
- Octanoic acid 4-hydroxyphenyl ester
- Decanoic acid 4-hydroxyphenyl ester
- Pelargonic acid 4-hydroxyphenyl ester
Uniqueness
(4-hydroxyphenyl) nonanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications such as antimicrobial agents and plasticizers, where both solubility and interaction with other molecules are crucial .
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) nonanoate |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-15(17)18-14-11-9-13(16)10-12-14/h9-12,16H,2-8H2,1H3 |
Clave InChI |
NNTQPUSEGUFPBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methylbenzo[b]thiophene-5-carboxylic acid ethyl ester](/img/structure/B8388973.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-8-iodo-](/img/structure/B8388981.png)

![3-Acetamidobicyclo[1.1.1]pentan-1-yl acetate](/img/structure/B8389004.png)

![N-{2-[(2-methyl-2-oxiranyl)methoxy]phenyl}acetamide](/img/structure/B8389020.png)

